N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine is an organic compound that features an indole moiety linked to a cycloheptanamine group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine typically involves the reaction of tryptamine with cycloheptanone under acidic conditions. The process can be summarized as follows:
Starting Materials: Tryptamine and cycloheptanone.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Procedure: Tryptamine is reacted with cycloheptanone under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to neurotransmitters like serotonin.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine involves its interaction with various molecular targets, particularly within the central nervous system. The indole moiety allows it to interact with serotonin receptors, potentially modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring monoamine alkaloid that serves as a precursor to several neurotransmitters.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Cycloheptanamine: A cyclic amine that can be used as a building block in organic synthesis.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine is unique due to its combination of an indole moiety with a cycloheptanamine group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-2-4-8-15(7-3-1)18-12-11-14-13-19-17-10-6-5-9-16(14)17/h5-6,9-10,13,15,18-19H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQRZHEZZNOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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